molecular formula C7H5BrN2 B1277943 2-Amino-4-bromobenzonitrile CAS No. 304858-65-9

2-Amino-4-bromobenzonitrile

Cat. No. B1277943
M. Wt: 197.03 g/mol
InChI Key: PWJBXJQMHYIRKI-UHFFFAOYSA-N
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Patent
US09073900B2

Procedure details

To a solution of compound (11) (2 g, 10.0 mmol) in dry THF at 0° C. under an argon atmosphere was slowly added borane (15 mL, 1.0 M in THF). The reaction mixture was stirred for 10 min at 0° C. and further 72 h at room temperature. The reaction mixture was cooled to 0° C. and quenched by addition of ethanol (96%). The resulting suspension was extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over sodium sulfate. Ethyl acetate was completely removed under reduced pressure and the residues were chromatographed over silica column, eluting with ethyl acetate:hexanes (1:1) and changing to (100%) afforded 1.73 g (85%) of compound (12) as a dark brown thick gum. IR (KBr) νmax. cm−1: 3438, 3318 (NH2), 3052 (Ar—H), 2911 (Alph-H), 1604, 1512, 1416 (C═C). 1H NMR (500 MHz, CDCl3) δ=4.19 (s, 2H, NH2); 4.42 (s, 2H, CH2); 6.52 (d, 1H, J=8.2 Hz, H-3); 7.16 (dd, 1H, J=2.2, 8.2 Hz, H-4); 7.18 (d, 1H, J=2.2 Hz, H-6); 13C NMR (125.7 MHz, CDCl3) δ=63.78 (CH2), 109.56 (C-2), 117.51 (C-6), 126.57 (C-5), 131.58 (C-3/C-4), 131.86 (C-3/C-4), 145.06 (C-1). Calculated (%) for C7H9BrN2 (199.99); C: 41.82, H: 4.51, N: 13.93. found (%); C: 41.74, H: 4.58, N: 13.84.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].B>C1COCC1>[NH2:5][CH2:4][C:3]1[CH:6]=[CH:7][C:8]([Br:10])=[CH:9][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C#N)C=CC(=C1)Br
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
B
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at 0° C. and further 72 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of ethanol (96%)
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was completely removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residues were chromatographed over silica column
WASH
Type
WASH
Details
eluting with ethyl acetate:hexanes (1:1)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NCC1=C(N)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.